

# Foretinib's Efficacy Against c-Met Resistance Mutations: A Comparative Analysis

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Foretinib**'s performance against known c-Met resistance mutations, supported by experimental data. **Foretinib**, a multi-kinase inhibitor, demonstrates significant activity against c-Met and VEGFR2, offering a potential therapeutic strategy for cancers harboring mutations that confer resistance to other c-Met inhibitors.

The c-Met proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and motility.[1] Dysregulation of the c-Met signaling pathway, through mutations, amplification, or overexpression, is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] While targeted therapies have been developed to inhibit c-Met, the emergence of resistance mutations poses a significant clinical challenge.[1]

**Foretinib**, an ATP-competitive inhibitor, targets the inactive "DFG-out" conformation of the c-Met kinase domain, classifying it as a type II inhibitor.[4][5] This mechanism of action distinguishes it from type I inhibitors, which bind to the active "DFG-in" conformation. This structural difference is key to **Foretinib**'s ability to overcome resistance mutations that affect the binding of type I inhibitors.[1]

## **Comparative Efficacy of Foretinib**

Experimental studies have demonstrated **Foretinib**'s potent activity against clinically relevant c-Met resistance mutations, particularly those at the D1228 and Y1230 residues of the kinase



domain. These mutations are known to confer resistance to type I c-Met inhibitors such as capmatinib and tepotinib.[4][6]

A comprehensive screening of 300 anti-cancer drugs identified **Foretinib** as one of the few agents effective against Ba/F3 cells engineered to express c-Met with exon 14 skipping mutations (METex14) along with secondary D1228A/Y mutations.[4] Further studies confirmed that **Foretinib** retained potent activity against a panel of D1228 substitutions (D1228A/E/G/H/N/V/Y) and Y1230 substitutions (Y1230C/D/H/N/S), whereas the activity of other type II inhibitors like cabozantinib and merestinib was significantly reduced against D1228 mutants.[4][7]

## **Quantitative Comparison of Inhibitor Activity**

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Foretinib** and other c-Met inhibitors against various c-Met mutations in Ba/F3 and Hs746t cancer cell lines. Lower IC50 values indicate greater potency.

Cell Line	c-Met Mutation	Foretinib IC50 (nM)	Cabozantini b IC50 (nM)	Merestinib IC50 (nM)	Savolitinib IC50 (nM)
Ba/F3	METex14	~10	~5	~5	>1000
Ba/F3	METex14 + D1228N	~15	>100	>100	>1000
Ba/F3	METex14 + D1228V	~15	>100	>100	>1000
Ba/F3	METex14 + Y1230H	~10	~10	~10	>1000
Hs746t	METex14	~5	~5	~5	>1000
Hs746t	METex14 + D1228N	~10	>50	>50	>1000

Data compiled from multiple sources.[1][4] Exact values may vary between experiments.

# c-Met Signaling and Inhibition

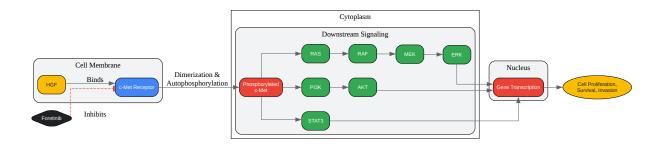


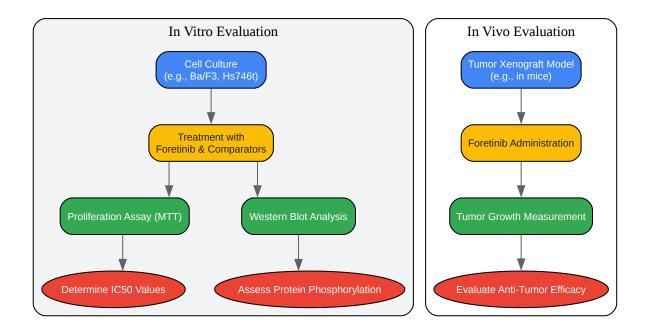




The c-Met signaling pathway is activated upon binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, initiating downstream signaling cascades that promote cell growth, survival, and invasion. **Foretinib** inhibits this pathway by blocking the ATP-binding site of the c-Met kinase, thereby preventing its activation and subsequent signaling.







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